

Octyl α -D-glucopyranoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octyl alpha-D-glucopyranoside*

Cat. No.: *B013808*

[Get Quote](#)

CAS Number: 29781-80-4

This technical guide provides an in-depth overview of octyl α -D-glucopyranoside, a non-ionic detergent crucial for the study of membrane proteins. Designed for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis, and key experimental applications, with a focus on the solubilization and purification of membrane proteins.

Physicochemical Properties

Octyl α -D-glucopyranoside is valued in biochemical research for its ability to solubilize membrane proteins while preserving their native structure and function. Its key properties are summarized in the table below. It is important to note that much of the available literature focuses on the more commonly used isomer, n-octyl- β -D-glucopyranoside (OG), which has similar properties. The high critical micelle concentration (CMC) of these glucosides is particularly advantageous as it facilitates their removal from protein preparations via dialysis.

Property	Value	Reference
CAS Number	29781-80-4	
Molecular Formula	C ₁₄ H ₂₈ O ₆	
Molecular Weight	292.37 g/mol	
Appearance	White to pale cream solid	[1]
Critical Micelle Concentration (CMC)	~20-25 mM in water	[2]
Aggregation Number	~84	[2]
Solubility	Soluble in water	
Purity (α -isomer)	Typically \geq 98%	[1]

Synthesis of Alkyl Glycosides

The synthesis of alkyl glycosides such as octyl α -D-glucopyranoside can be achieved through several methods, most notably the Fischer glycosylation and the Koenigs-Knorr reaction. These methods allow for the formation of a glycosidic bond between the sugar (glucose) and the alcohol (octanol).

Fischer Glycosylation

This acid-catalyzed reaction involves treating a monosaccharide with an alcohol. The process typically results in a mixture of α and β anomers in both pyranoside and furanoside forms.[\[3\]](#)[\[4\]](#)

General Protocol:

- D-glucose is dissolved in an excess of n-octanol.
- A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is added to the mixture.
- The reaction is heated, often with removal of water to drive the equilibrium towards the product.
- The reaction is cooled and neutralized with a base (e.g., sodium carbonate).

- The resulting mixture of octyl glucosides is then purified, typically by column chromatography, to isolate the desired octyl α -D-glucopyranoside.

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction provides a more stereoselective method for glycoside synthesis.^[5] ^[6] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, often a heavy metal salt like silver carbonate or silver oxide.^[5]^[7] The stereochemical outcome is influenced by the protecting groups on the sugar ring.

General Protocol:

- Preparation of the Glycosyl Halide: Acetobromoglucose (2,3,4,6-tetra-O-acetyl- α -D-glucopyranosyl bromide) is synthesized from glucose pentaacetate.
- Glycosylation: The acetobromoglucose is reacted with n-octanol in an inert solvent (e.g., dichloromethane) in the presence of a promoter like silver carbonate. This step forms the protected octyl glucoside.
- Deprotection: The acetyl protecting groups are removed by transesterification with a base, such as sodium methoxide in methanol (Zemplén deacetylation), to yield the final octyl glucopyranoside.
- Purification: The product is purified from the reaction mixture using column chromatography.

Experimental Protocols: Application in Membrane Protein Research

Octyl glucoside is a detergent of choice for the solubilization, purification, and reconstitution of membrane proteins due to its mild, non-denaturing properties.^[2]^[8]^[9] The following protocols provide a general framework for its use, with bacteriorhodopsin serving as a specific example.

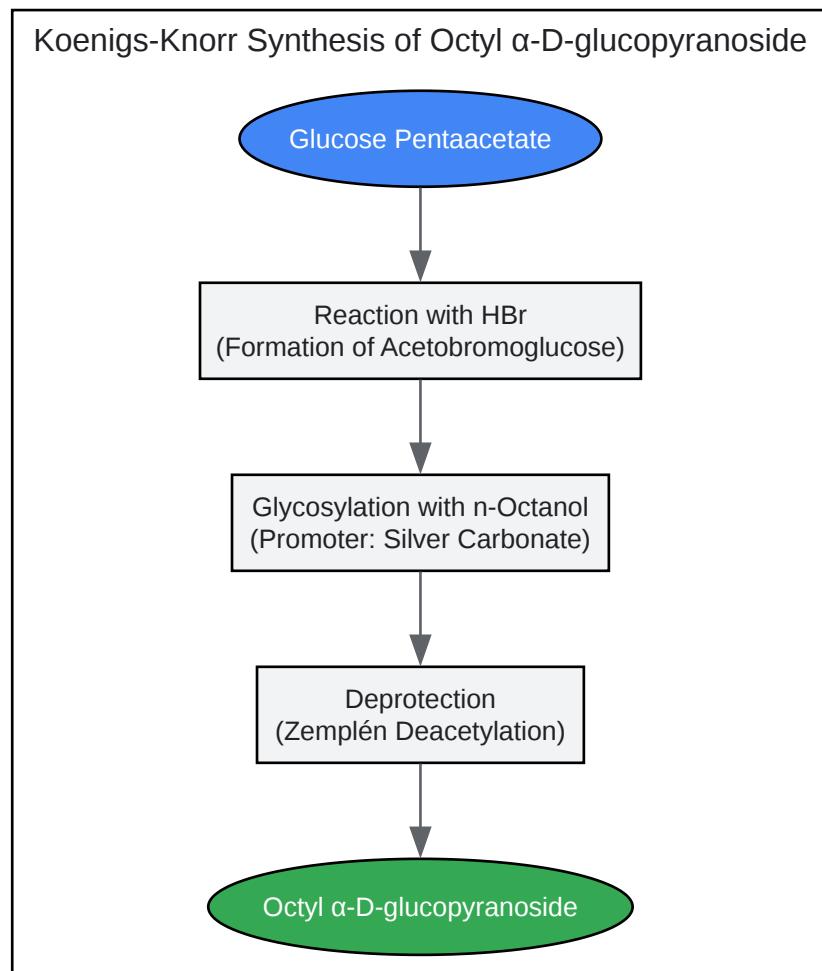
General Protocol for Membrane Protein Solubilization and Detergent Screening

A systematic approach is crucial for identifying the optimal conditions for solubilizing a target membrane protein while maintaining its stability and function.^[10]^[11]

Methodology:

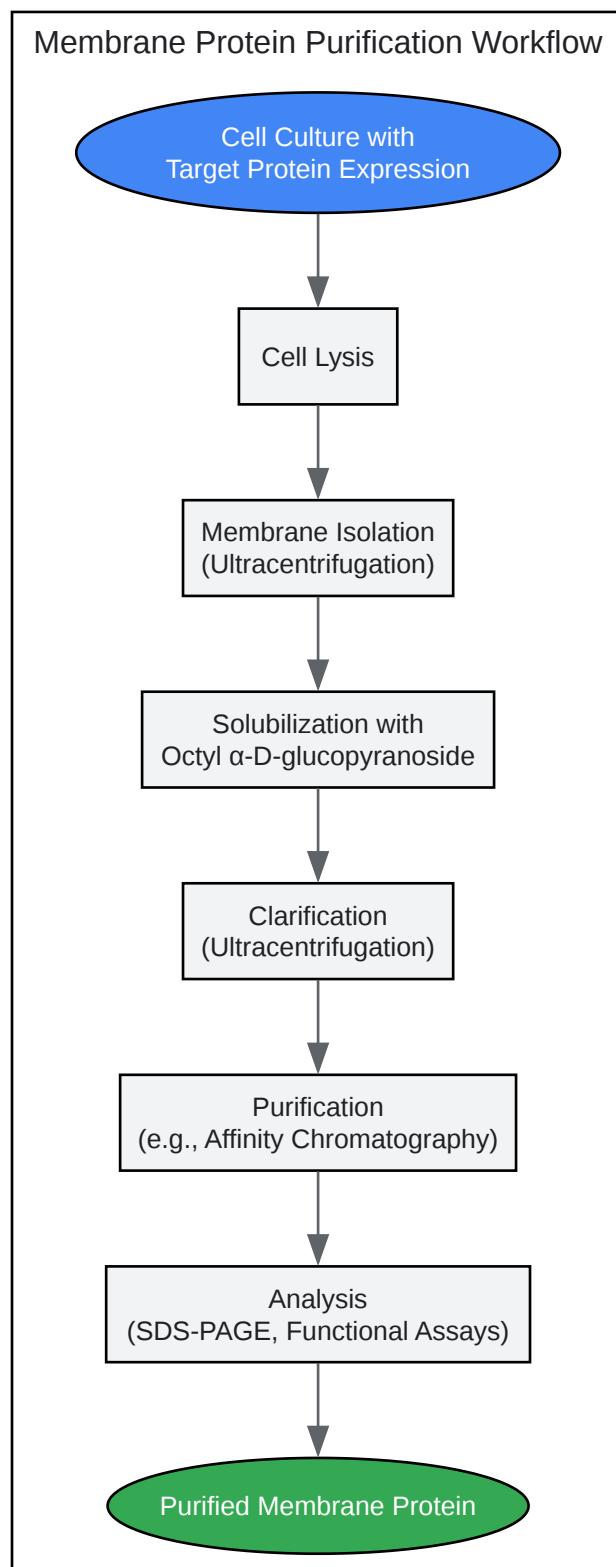
- Membrane Preparation:
 - Grow and harvest cells expressing the target membrane protein.
 - Lyse the cells (e.g., via sonication or French press) in a suitable buffer containing protease inhibitors.
 - Isolate the cell membranes through ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[11]
 - Resuspend the membrane pellet in a buffer to a known protein concentration (e.g., 5-10 mg/mL).[11]
- Detergent Solubilization Screening:
 - Aliquot the membrane suspension into several tubes.
 - Add octyl α-D-glucopyranoside from a stock solution to achieve a range of final concentrations (e.g., 0.5% to 2.0% w/v).[11]
 - Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.[10][11]
- Separation of Solubilized and Unsolubilized Fractions:
 - Centrifuge the samples at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.[11]
- Analysis:
 - Carefully collect the supernatant containing the solubilized proteins.
 - Analyze samples from the total membrane fraction, the solubilized supernatant, and the unsolubilized pellet by SDS-PAGE and Western blotting to determine the optimal detergent concentration.[11]

Specific Protocol: Solubilization and Purification of Bacteriorhodopsin


Bacteriorhodopsin (bR) is a well-characterized membrane protein often used as a model for developing purification protocols.[10][12]

Methodology:

- Membrane Preparation: Isolate purple membranes from *Halobacterium salinarum* containing bacteriorhodopsin.
- Solubilization:
 - Resuspend the purple membranes in a buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl).
 - Add a stock solution of octyl α -D-glucopyranoside to a final concentration of 1.5% (w/v).
 - Incubate with gentle stirring for 12-24 hours at 4°C.
- Purification:
 - Clarify the solution by ultracentrifugation at 100,000 x g for 1 hour at 4°C to remove any unsolubilized material.[10]
 - The supernatant containing the solubilized bR can then be subjected to further purification steps, such as affinity chromatography (if the protein is tagged) or size-exclusion chromatography. The chromatography buffers should contain a lower concentration of octyl α -D-glucopyranoside (just above the CMC, e.g., 0.1%) to maintain protein solubility.
- Analysis:
 - Monitor the purification process by SDS-PAGE.
 - Assess the functional integrity of the purified bR by UV-Visible spectroscopy, observing the characteristic absorbance of its retinal cofactor.[10]


Visualization of Experimental Workflows

While octyl α -D-glucopyranoside is not directly involved in cellular signaling pathways, its role in the logical workflow of membrane protein research can be visualized. The following diagrams illustrate the synthesis process and a typical protein purification workflow.

[Click to download full resolution via product page](#)

Caption: Koenigs-Knorr synthesis of octyl α -D-glucopyranoside.

[Click to download full resolution via product page](#)

Caption: General workflow for membrane protein purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. J67390.09 [thermofisher.com]
- 2. Octyl- β -D-Glucopyranoside > Non ionic Detergents > Detergents > Information Center > SERVA Electrophoresis GmbH [serva.de]
- 3. researchgate.net [researchgate.net]
- 4. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 8. betalifesci.com [betalifesci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Octyl α -D-glucopyranoside: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b013808#octyl-alpha-d-glucopyranoside-cas-number\]](https://www.benchchem.com/product/b013808#octyl-alpha-d-glucopyranoside-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com